molecular formula C19H21NO4S B4303654 3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID

3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID

Cat. No.: B4303654
M. Wt: 359.4 g/mol
InChI Key: UDSVOBVIHOQAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Cyclopentyloxy)phenyl]-3-[(2-thienylcarbonyl)amino]propanoic acid is an organic compound that features a complex structure with a cyclopentyloxy group attached to a phenyl ring, which is further connected to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID typically involves multiple steps:

    Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of cyclopentanol with 4-bromophenol in the presence of a base such as potassium carbonate to form 4-(cyclopentyloxy)phenol.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-thiophenecarbonyl chloride in the presence of a base like triethylamine to form 4-(cyclopentyloxy)phenyl 2-thienyl ketone.

    Formation of the Propanoic Acid Derivative: The final step involves the reaction of the ketone with malonic acid in the presence of a base such as sodium ethoxide, followed by acidification to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Cyclopentyloxy)phenyl]-3-[(2-thienylcarbonyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and thienyl rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-[4-(Cyclopentyloxy)phenyl]-3-[(2-thienylcarbonyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Cyclopentyloxy)phenyl]-3-[(2-furylcarbonyl)amino]propanoic acid: Similar structure but with a furan ring instead of a thiophene ring.

    3-[4-(Cyclopentyloxy)phenyl]-3-[(2-pyridylcarbonyl)amino]propanoic acid: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

3-[4-(Cyclopentyloxy)phenyl]-3-[(2-thienylcarbonyl)amino]propanoic acid is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

3-(4-cyclopentyloxyphenyl)-3-(thiophene-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c21-18(22)12-16(20-19(23)17-6-3-11-25-17)13-7-9-15(10-8-13)24-14-4-1-2-5-14/h3,6-11,14,16H,1-2,4-5,12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSVOBVIHOQAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID
Reactant of Route 2
3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID
Reactant of Route 3
3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID
Reactant of Route 4
3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID
Reactant of Route 5
3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID
Reactant of Route 6
3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.